trans-3-(Aminomethyl)cyclohexanol
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Overview
Description
trans-3-(Aminomethyl)cyclohexanol: is an organic compound with the molecular formula C7H15NO It is a derivative of cyclohexanol, where an aminomethyl group is attached to the third carbon in the trans configuration
Mechanism of Action
Target of Action
Aminocyclohexanols, a class of compounds to whichtrans-3-(Aminomethyl)cyclohexanol belongs, are known to have biological and structural importance . They are key structural components of numerous natural products and potent drugs .
Mode of Action
It is known that aminocyclohexanols interact with their targets in a way that leads to various biological effects .
Biochemical Pathways
Aminocyclohexanols are known to be involved in various biochemical pathways due to their structural importance in numerous natural products and potent drugs .
Result of Action
Aminocyclohexanols, in general, are known to have various biological effects due to their interactions with their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Aminomethyl)cyclohexanol typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. One common method starts with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions. This reaction yields β-enaminoketones, which are then reduced by sodium in tetrahydrofuran (THF) and isopropyl alcohol to afford this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be synthesized through the reduction of β-enaminoketones.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Reduction: Sodium in THF-isopropyl alcohol.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: trans-3-(Aminomethyl)cyclohexanol.
Substitution: Substituted cyclohexanols.
Oxidation: Cyclohexanone derivatives.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in asymmetric synthesis.
- Functions as a chiral ligand and auxiliary in various organic reactions.
Biology and Medicine:
- Potential applications in the development of drugs, such as HIV-protease inhibitors and serotonin reuptake inhibitors.
- Investigated for its role in the synthesis of biologically active molecules.
Industry:
- Utilized in the synthesis of fine chemicals and pharmaceuticals.
- Employed in the production of chiral intermediates for various chemical processes.
Comparison with Similar Compounds
cis-3-(Aminomethyl)cyclohexanol: The cis isomer of the compound, differing in the spatial arrangement of the aminomethyl group.
3-Aminocyclohexanol: Lacks the methyl group on the amino substituent.
Cyclohexanol: The parent compound without the aminomethyl substitution.
Uniqueness:
- The trans configuration of the aminomethyl group in trans-3-(Aminomethyl)cyclohexanol provides distinct stereochemical properties, making it valuable in chiral synthesis.
- Its specific structure allows for unique interactions in both chemical and biological systems, distinguishing it from its cis isomer and other related compounds.
Properties
IUPAC Name |
(1R,3R)-3-(aminomethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTIZANRIDXCBN-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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